Cas no 1247096-91-8 (1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one)

1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one is a specialized organic compound featuring a phenyl-ethanone core substituted with a 4,5-dimethylimidazole moiety. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the dimethylimidazole group enhances its potential for further derivatization, enabling the synthesis of complex heterocyclic systems. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is characterized by high purity and stability under standard conditions, facilitating its use in precision chemical synthesis. Its versatility and reliability make it a preferred choice for research and industrial applications requiring tailored molecular scaffolds.
1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one structure
1247096-91-8 structure
Product Name:1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one
CAS No:1247096-91-8
MF:C13H14N2O
MW:214.263062953949
CID:6489652
PubChem ID:62351512
Update Time:2025-05-21

1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one
    • AKOS011636676
    • EN300-1292611
    • 1247096-91-8
    • 1-[4-(4,5-dimethyl-1H-imidazol-1-yl)phenyl]ethan-1-one
    • Inchi: 1S/C13H14N2O/c1-9-10(2)15(8-14-9)13-6-4-12(5-7-13)11(3)16/h4-8H,1-3H3
    • InChI Key: NFYYOMHKWPSCOW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)N1C=NC(C)=C1C

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.9Ų

1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one Pricemore >>

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Additional information on 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one

Introduction to 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one (CAS No. 1247096-91-8)

1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one, identified by its CAS number 1247096-91-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a phenyl ring conjugated with an ethanone moiety and a 4,5-dimethyl-1H-imidazol-1-yl substituent, has garnered attention due to its structural complexity and potential biological activities. The presence of the imidazole ring, a well-known pharmacophore in drug design, suggests that this compound may exhibit properties relevant to various therapeutic applications.

The synthesis and characterization of 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one involve sophisticated organic chemistry techniques, including condensation reactions and functional group transformations. The dimethyl substitution on the imidazole ring not only influences the electronic properties of the molecule but also contributes to its stability and solubility characteristics. These attributes are critical for its potential use in biochemical assays and pharmacological studies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one with biological targets. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation in the development of anti-inflammatory agents. The phenyl ring and ethanone group provide additional interaction points with biological molecules, enhancing its potential as a scaffold for drug discovery.

In vitro studies have begun to explore the pharmacological profile of 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one, focusing on its effects on key signaling pathways. Preliminary results indicate that this compound may modulate the activity of kinases and other enzymes implicated in cancer progression. The 4,5-dimethyl substitution on the imidazole ring appears to play a crucial role in these interactions, influencing both affinity and selectivity. These findings align with current trends in oncology research, where imidazole derivatives are being extensively studied for their ability to inhibit aberrant signaling cascades.

The structural motif of 1-(4-fluorophenyl)-3-(3-hydroxypropyl)-2-methylindolinone, while distinct from 1-4-(4,5-dimethyl-1H-imidazol-1-yl)phenylethan-1-one, shares similarities in terms of functional group arrangement and potential biological activity. Comparative studies between these compounds have provided insights into how modifications around the core scaffold can alter pharmacokinetic properties and target engagement. Such comparisons are invaluable for rational drug design, allowing chemists to optimize lead compounds based on structural analogs.

The role of heterocyclic compounds like imidazoles in medicinal chemistry cannot be overstated. They form the backbone of numerous FDA-approved drugs due to their versatility and ability to engage with diverse biological targets. The dimethyl-substituted imidazole ring in CAS No. 1247096-91-8 exemplifies this trend, offering a unique combination of electronic and steric features that may enhance drug-like properties such as solubility and metabolic stability.

Future directions in the study of 1-(4-fluorophenyl)-3-(3-hydroxypropyl)-2-methylindolinone and related derivatives include exploring their potential as prodrugs or bioavailability enhancers. The hydroxyl group present in this analog could serve as a site for further functionalization, enabling controlled release mechanisms or improved absorption profiles. Additionally, biocatalytic methods may be employed to streamline the synthesis of these complex molecules, reducing costs and improving scalability for preclinical development.

The broader significance of CAS No. 1247096-91-8 lies in its contribution to the chemical toolbox available for drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will remain at the forefront of innovation. Their unique structural features provide chemists with opportunities to design molecules that are both potent and selective, addressing unmet medical needs across various disease areas.

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